ETHYL (2E)-5-(4-METHOXYPHENYL)-7-METHYL-2-{[2-(4-METHYLPIPERAZIN-1-YL)-5-NITROPHENYL]METHYLIDENE}-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
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Overview
Description
Ethyl (2E)-5-(4-methoxyphenyl)-7-methyl-2-[2-(4-methylpiperazin-1-yl)-5-nitrobenzylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that combines various functional groups. This compound is of interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (2E)-5-(4-METHOXYPHENYL)-7-METHYL-2-{[2-(4-METHYLPIPERAZIN-1-YL)-5-NITROPHENYL]METHYLIDENE}-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. The starting materials often include 4-methoxybenzaldehyde, 4-methylpiperazine, and nitrobenzaldehyde derivatives. The key steps in the synthesis may involve:
Condensation Reactions: Formation of the benzylidene intermediate through condensation of 4-methoxybenzaldehyde with nitrobenzaldehyde derivatives.
Cyclization: Formation of the thiazolo[3,2-a]pyrimidine core through cyclization reactions involving appropriate reagents and catalysts.
Esterification: Introduction of the ethyl ester group through esterification reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-5-(4-methoxyphenyl)-7-methyl-2-[2-(4-methylpiperazin-1-yl)-5-nitrobenzylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings or the piperazine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a catalyst like palladium on carbon (Pd/C) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro oxides, while reduction could produce amine derivatives.
Scientific Research Applications
Ethyl (2E)-5-(4-methoxyphenyl)-7-methyl-2-[2-(4-methylpiperazin-1-yl)-5-nitrobenzylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structure and possible biological activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: The compound is used in studies to understand its interactions with biological targets and its effects on cellular processes.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of ETHYL (2E)-5-(4-METHOXYPHENYL)-7-METHYL-2-{[2-(4-METHYLPIPERAZIN-1-YL)-5-NITROPHENYL]METHYLIDENE}-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Receptor Interaction: Modulating receptor signaling pathways.
Pathway Modulation: Affecting cellular pathways involved in processes like cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Ethyl (2E)-5-(4-methoxyphenyl)-7-methyl-2-[2-(4-methylpiperazin-1-yl)-5-nitrobenzylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with similar compounds such as:
Thiazolopyrimidines: Other compounds in this class may have different substituents, affecting their biological activity and chemical reactivity.
Piperazine Derivatives: Compounds with variations in the piperazine ring can exhibit different pharmacological properties.
Nitrobenzylidene Derivatives: Structural analogs with different substituents on the benzylidene moiety can have unique chemical and biological profiles.
Properties
Molecular Formula |
C29H31N5O6S |
---|---|
Molecular Weight |
577.7 g/mol |
IUPAC Name |
ethyl (2E)-5-(4-methoxyphenyl)-7-methyl-2-[[2-(4-methylpiperazin-1-yl)-5-nitrophenyl]methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C29H31N5O6S/c1-5-40-28(36)25-18(2)30-29-33(26(25)19-6-9-22(39-4)10-7-19)27(35)24(41-29)17-20-16-21(34(37)38)8-11-23(20)32-14-12-31(3)13-15-32/h6-11,16-17,26H,5,12-15H2,1-4H3/b24-17+ |
InChI Key |
QRCBRZXJRCTDFC-JJIBRWJFSA-N |
SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC)C(=O)C(=CC4=C(C=CC(=C4)[N+](=O)[O-])N5CCN(CC5)C)S2)C |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC)C(=O)/C(=C\C4=C(C=CC(=C4)[N+](=O)[O-])N5CCN(CC5)C)/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC)C(=O)C(=CC4=C(C=CC(=C4)[N+](=O)[O-])N5CCN(CC5)C)S2)C |
Origin of Product |
United States |
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